2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: The compound has been investigated for its potential anticancer properties and as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-methyl-1,3,4-thiadiazole
- 2-amino-5-phenyl-1,3,4-thiadiazole
- 2-amino-5-(methylthio)-1,3,4-thiadiazole
- 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-amino-1,3,4-thiadiazole
Uniqueness
2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N4OS |
---|---|
Molecular Weight |
186.24 g/mol |
IUPAC Name |
2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H10N4OS/c1-2-5-9-10-6(12-5)8-4(11)3-7/h2-3,7H2,1H3,(H,8,10,11) |
InChI Key |
FCOJFYYZDPWZEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN |
Origin of Product |
United States |
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